molecular formula C9H9ClN4 B1623921 1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine CAS No. 832739-72-7

1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine

Cat. No. B1623921
CAS RN: 832739-72-7
M. Wt: 208.65 g/mol
InChI Key: CNQNEIWBVLGIEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compounds like “1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine” belong to a class of organic compounds known as benzylamines . These are organic compounds containing a benzene ring attached to an amine group through a CH2 group .


Synthesis Analysis

The synthesis of similar compounds often involves reactions like nucleophilic substitution, where an amine group might react with a suitable benzyl halide . Another method could involve the reaction of a benzyl alcohol with a suitable amine in the presence of a dehydrating agent .


Molecular Structure Analysis

The molecular structure of similar compounds consists of a benzene ring attached to an amine group through a CH2 group . The presence of the amine group and the benzene ring can lead to interesting chemical properties due to the electron-donating nature of the amine and the stability of the benzene ring .


Chemical Reactions Analysis

Benzylamines can undergo a variety of chemical reactions. For example, they can participate in electrophilic aromatic substitution reactions, where the benzene ring can react with an electrophile .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzylamines depend on their specific structure. For example, they usually have a high boiling point due to the presence of the amine group, which can form hydrogen bonds . They are also usually soluble in organic solvents .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Some 1,2,4-triazole derivatives, including those related to 1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine, have been synthesized and evaluated for their antimicrobial activities. These compounds have shown good or moderate activities against test microorganisms, indicating their potential as antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Catalytic Applications

Triazole derivatives have been used in aerobic oxidative cycloaddition reactions under metal-free and azide-free conditions. These reactions allow for the chemoselective construction of 1,4-disubstituted and 1,5-disubstituted 1,2,3-triazoles, showcasing the utility of triazole derivatives in facilitating environmentally friendly chemical synthesis processes (Bai, Cai, Wang, & Ji, 2015).

Corrosion Inhibition

Triazole Schiff bases, including those structurally related to 1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine, have been investigated as corrosion inhibitors on mild steel in acidic media. These studies show that triazole derivatives can effectively inhibit corrosion, which is crucial for protecting industrial equipment (Chaitra, Mohana, & Tandon, 2015).

Material Science and Photophysical Properties

Research into the synthesis of fully substituted 1H-1,2,4-triazol-3-amines has opened avenues for their use in organic chemistry, medicinal chemistry, and optical materials. These compounds exhibit fluorescence and aggregation-induced emission (AIE) properties, suggesting their application in the development of new materials with specific optical characteristics (Guo, Liu, Deng, Mei, Zou, Zhong, Zhuo, Fan, & Zheng, 2021).

Mechanism of Action

The mechanism of action of benzylamines will depend on their specific chemical structure and the biological system they interact with . For example, some benzylamines are used as building blocks in the synthesis of pharmaceuticals and could have various mechanisms of action depending on the drug .

Safety and Hazards

The safety and hazards associated with benzylamines depend on their specific structure. Some benzylamines can be irritants and can cause harm if swallowed, inhaled, or if they come into contact with the skin .

Future Directions

The future directions in the study of benzylamines could involve the synthesis of new compounds with potential pharmaceutical applications. This could involve the design and synthesis of benzylamines with improved potency, selectivity, and pharmacokinetic properties .

properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4/c10-8-3-1-2-7(4-8)5-14-6-12-9(11)13-14/h1-4,6H,5H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQNEIWBVLGIEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427103
Record name 1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine

CAS RN

832739-72-7
Record name 1-[(3-Chlorophenyl)methyl]-1H-1,2,4-triazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832739-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-Chlorobenzyl)-1H-1,2,4-triazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Prepared in analogy to example 3a) starting with 3-amino-1,2,4-triazole and 3-chloro benzyl chloride. The title compound was obtained as a colorless solid (Yield=9%). MS ISP (m/e): 211.0 & 209.0 (43 & 100) [M+].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
9%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine
Reactant of Route 2
Reactant of Route 2
1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine
Reactant of Route 3
Reactant of Route 3
1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine
Reactant of Route 4
Reactant of Route 4
1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine
Reactant of Route 5
1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine
Reactant of Route 6
1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.